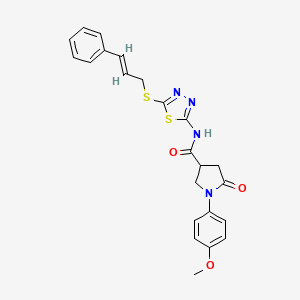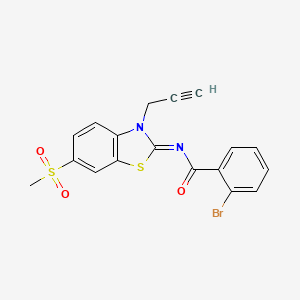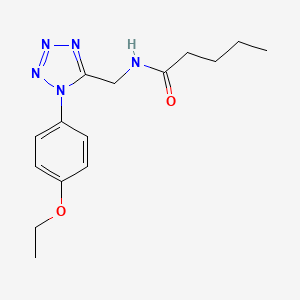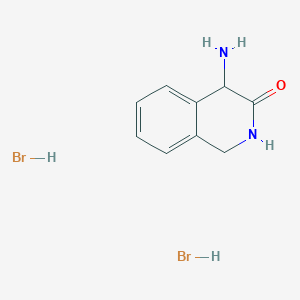![molecular formula C14H16N2O7S B2888649 N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine CAS No. 1082868-22-1](/img/structure/B2888649.png)
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine, also known as NACET or BNCT, is a novel compound with potential therapeutic applications in various fields of medicine. It is a derivative of cysteine, an amino acid that plays an essential role in the human body's metabolism. NACET has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the regulation of gene expression. It has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which is a common factor in many diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of cellular redox status, the inhibition of inflammatory cytokines, and the activation of cell survival pathways. It has also been shown to improve mitochondrial function and reduce cell death in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
The potential therapeutic applications of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine are still being explored, and several future directions can be identified. These include the development of more efficient synthesis methods, the investigation of its effects on specific diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve its overall efficacy.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various fields of medicine. Its unique chemical properties and potential benefits have made it the subject of extensive scientific research. While there is still much to learn about its mechanism of action and therapeutic potential, this compound represents a promising candidate for the treatment of several diseases.
Méthodes De Synthèse
The synthesis of N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine involves the reaction of cysteine with 1,3-benzodioxole-5-carboxylic acid and nitroethane. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sodium acetate. The resulting product is purified using chromatographic techniques and characterized using various spectroscopic methods.
Applications De Recherche Scientifique
N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer therapy, neuroprotection, and cardiovascular disease. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of several diseases.
Propriétés
IUPAC Name |
2-acetamido-3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7S/c1-8(17)15-10(14(18)19)6-24-13(5-16(20)21)9-2-3-11-12(4-9)23-7-22-11/h2-4,10,13H,5-7H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWGGRCQUQVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)



![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)



